molecular formula C10H7NO2 B092032 2-Nitroso-1-naphthol CAS No. 132-53-6

2-Nitroso-1-naphthol

Cat. No.: B092032
CAS No.: 132-53-6
M. Wt: 173.17 g/mol
InChI Key: SYUYTOYKQOAVDW-UHFFFAOYSA-N
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Description

2-Nitroso-1-naphthol is an organic compound with the molecular formula C10H7NO2. It is a derivative of naphthol, characterized by the presence of a nitroso group (-NO) at the second position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its vibrant color and is used in various chemical applications, including as a complexing agent and in analytical chemistry .

Biochemical Analysis

Biochemical Properties

2-Nitroso-1-naphthol interacts with various biomolecules in biochemical reactions. It forms stable complexes with cobalt ions . The nature of these interactions involves the formation of a stable cobalt-2-Nitroso-1-naphthol complex .

Cellular Effects

It is known to cause irritation of the digestive tract and respiratory tract, and may cause skin and eye irritation

Molecular Mechanism

It is known to form stable complexes with cobalt ions This suggests that it may interact with biomolecules through binding interactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is used in the extraction of cobalt ion as a selective complexing agent

Metabolic Pathways

It is known to form stable complexes with cobalt ions , suggesting it may interact with enzymes or cofactors in metabolic pathways

Transport and Distribution

It is known to form stable complexes with cobalt ions , which suggests it may interact with transporters or binding proteins

Chemical Reactions Analysis

Types of Reactions: 2-Nitroso-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitroso-1-naphthol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Nitroso-1-naphthol is unique due to its specific arrangement of functional groups, which allows it to form highly stable and colored complexes with metal ions. This property makes it particularly valuable in analytical chemistry for the detection and quantification of trace metal ions .

Properties

IUPAC Name

2-nitrosonaphthalen-1-ol
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InChI

InChI=1S/C10H7NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11-13/h1-6,12H
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InChI Key

SYUYTOYKQOAVDW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=O
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID4059625, DTXSID401318701
Record name 2-Nitroso-1-naphthalenol
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Molecular Weight

173.17 g/mol
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Physical Description

Green or gold colored powder; [MSDSonline]
Record name 2-Nitroso-1-naphthol
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Vapor Pressure

0.0000911 [mmHg]
Record name 2-Nitroso-1-naphthol
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CAS No.

132-53-6, 6373-60-0
Record name 2-Nitroso-1-naphthol
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Synthesis routes and methods

Procedure details

48 g of 1-nitroso-2-naphthol are suspended in a mixture of 300 ml of water and 60 ml of 5n NaOH, then another 240 ml of 5n NaOh are added. While stirring well hot water vapor is passed through the solution until the temperature reaches 35° C. Subsequently 120 g of freshly prepared sodium dithionite is added with the temperature rapidly rising to 60° C. The solution assumes an amber-colored tint. After 15 minutes, the solution is rapidly cooled to under 20° C. by adding 200 g of ice and 100 ml of concentrated hydrochloric acid. The white, flaky precipitation is filtered by vacuum and suspended in a mixture of 500 ml of water and 50 ml concentrated hydrochloric acid. Overheated water vapor is passed into this mixture with such a volume flow that the temperature reaches 90° C. within 10 min. At this temperature is stirred another hour while reducing the vapor flow. The still hot solution is filtered with the aubergine-colored precipitation remaining. Upon cooling the filtrate, a light, flaky precipitation falls out which is sucked away, scavenged with diluted hydrochloric acid and then with ether and dried. Yielded were 45 g of 1-amino-2-naphthol-hydrochloride. The amino-hydroxy aromatic compounds were employed in all the transformations into this acidic form, because the free bases with the exception of 5-amino-6-quinoline proved to be very unstable.
Name
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0 (± 1) mol
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solvent
Reaction Step One
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48 g
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reactant
Reaction Step Two
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Reaction Step Two
Name
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300 mL
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Reaction Step Two
[Compound]
Name
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Reaction Step Two
[Compound]
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5n
Quantity
240 mL
Type
reactant
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[Compound]
Name
ice
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200 g
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Reaction Step Five
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45 g
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Name
amino-hydroxy aromatic compounds
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Name
5-amino-6-quinoline
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Nitroso-1-naphthol?

A1: this compound has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. Researchers have utilized UV-Vis spectrophotometry in ethanol and ethanol-water solutions to determine its absorption characteristics. [] Additionally, Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy have been employed to analyze its vibrational behavior in the condensed phase. []

Q3: Does this compound exhibit conformational flexibility?

A3: Yes, potential energy surface scan studies revealed that this compound demonstrates conformational flexibility. [] The introduction of the nitroso group into the 1-naphthol structure significantly alters its structural parameters. []

Q4: How does the stability of this compound vary under different conditions?

A4: The stability of this compound loaded on polyurethane foam (PUF) was investigated, and it was observed that the pH of the solution significantly impacted the sorption behavior of metal ions. []

Q5: Can this compound be used for the preconcentration of metal ions?

A5: Yes, this compound, particularly its sulfonated derivative (this compound-4-sulfonic acid), has shown promise as a chelating agent for the preconcentration of trace metals from various matrices. This has been demonstrated for cadmium, [] antimony, [] copper, [] cobalt, [, , ], nickel, [] manganese, [, ], vanadium, [] and silver. []

Q6: How is this compound employed in the preconcentration of metals for analytical purposes?

A6: Several approaches have been explored, including:

  • Solid-phase extraction: Utilizing this compound-4-sulfonic acid in conjunction with tetradecyldimethylbenzylammonium chloride (TDBA) and a solid support like naphthalene or benzophenone allows for the extraction of metal ions from aqueous solutions. After filtration, the metal complex can be eluted and quantified using techniques such as differential pulse polarography (DPP) or atomic absorption spectrometry (AAS). [, , , , , , , , , ]
  • Column preconcentration: Packing the this compound-4-sulfonic acid-TDBA-naphthalene adsorbent into a column enables the preconcentration of metal ions from larger volumes of aqueous solutions. [, ]
  • Impregnated resin: Immobilizing this compound-4-sulfonic acid on a resin, such as MCI GEL CHP20P, provides an effective sorbent for online preconcentration of metal ions prior to analysis with techniques like inductively coupled plasma mass spectrometry (ICP-MS). []

Q7: Can this compound be used for the separation of metal ions?

A7: Yes, this compound loaded polyurethane foam (PUF) has shown potential for separating specific metal ions. It can effectively separate 203Hg(II) from 75Se(IV), and Co(II) from Ni(II), or vice versa. []

Q8: Does this compound find applications in the detection of trace metals?

A8: Yes, a 0.5% this compound acetone solution has been investigated for its ability to detect trace metals, particularly those transferred from objects to the skin through handling. [] The reagent forms colored complexes with various metals, allowing for their visualization. [, ]

Q9: Can this compound be utilized for desulfurization processes?

A9: Yes, research suggests that this compound-4-sulfonic acid acts as an effective redox catalyst in liquid redox desulfurization. Studies using a laboratory-scale setup and a pilot plant for coal gas demonstrated its high activity and selectivity for converting sulfur compounds to thiosulfate. Notably, it outperformed the conventional catalyst ammonium 1,4-naphthoquinone-2-sulfonate in terms of molar efficiency. []

Q10: What are the applications of this compound in organic synthesis?

A10: this compound serves as a valuable building block in organic synthesis:

  • 1,4-oxazine synthesis: It reacts with acetylenic esters in the presence of phosphine derivatives to yield 1,4-oxazine derivatives through a cascade of reactions involving a vinylphosphonium salt intermediate. []
  • Baudisch reaction intermediate: Studies suggest that a copper(II)-hydroxylamine-catechol complex, potentially formed with the involvement of this compound, could be an intermediate in the Baudisch reaction. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level have been performed to determine the optimized geometry and vibrational wavenumbers of this compound. [] These calculations were further refined using the scaled quantum mechanical methodology, achieving a root mean square deviation of 9.69 cm−1. []

Q12: What other computational analyses have been carried out on this compound?

A12: In addition to geometry optimization and vibrational analysis, Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis have been conducted using the B3LYP/6-31G** method to gain deeper insights into the electronic structure and properties of this compound. []

Q13: What analytical techniques are commonly used for the detection and quantification of this compound and its metal complexes?

A13: A variety of analytical techniques have been employed:

  • Spectrophotometry: This technique exploits the absorbance properties of this compound and its metal complexes at specific wavelengths. UV-Vis spectrophotometry has been used to determine this compound in various solutions, [] while derivative spectrophotometry, particularly second-derivative spectrophotometry, offers enhanced sensitivity for quantifying metal complexes after preconcentration. [, , ]
  • Differential pulse polarography (DPP): This electrochemical technique offers high sensitivity and selectivity for the determination of metal ions, particularly after their complexation and preconcentration with this compound-4-sulfonic acid. [, , ]
  • Atomic absorption spectrometry (AAS): This technique utilizes the absorption of light by atoms in the gaseous state to determine the concentration of a specific element. Both flame atomic absorption spectrometry (FAAS) [, ] and graphite furnace atomic absorption spectrometry (GFAAS) [, , ] have been used in conjunction with this compound for trace metal analysis.
  • Inductively coupled plasma mass spectrometry (ICP-MS): This technique offers high sensitivity and multi-element detection capabilities, making it suitable for trace metal analysis in complex matrices, especially after online preconcentration using this compound-4-sulfonic acid impregnated resins. []
  • Thermal lens microscopy (TLM): This sensitive technique detects minute changes in the refractive index of a solution due to the absorption of light, making it suitable for the determination of trace amounts of analytes, including metal complexes. []

Q14: Are there validated analytical methods for this compound and its applications?

A14: Several analytical methods employing this compound have undergone validation procedures to ensure their reliability and accuracy. Researchers have meticulously evaluated factors such as pH, reagent concentration, interference from other ions, and the effects of diverse matrices (e.g., alloys, biological samples, environmental samples) to optimize method performance. [, , , , , , , , , , , , , , ] Validation parameters often include assessing linearity, detection limit, quantification limit, precision (repeatability and reproducibility), accuracy (recovery studies), and robustness.

Q15: What are the limitations of using this compound in analytical applications?

A15: While this compound is a valuable reagent for various analytical applications, some limitations should be considered:

  • Interference: The presence of certain ions can interfere with the complexation and detection of target metals. Therefore, it's crucial to investigate and address potential interferences during method development and validation. [, , , , , , , , , , , , , ]
  • Selectivity: Although this compound exhibits selectivity towards specific metal ions, it can still react with others, potentially impacting the accuracy of the analysis. Employing appropriate masking agents or separation techniques can mitigate this issue. [, , , , , , , , , , , , , , ]

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